Product packaging for 3-methoxy-1-methyl-4-nitro-1H-pyrazole(Cat. No.:CAS No. 1201935-85-4)

3-methoxy-1-methyl-4-nitro-1H-pyrazole

Cat. No.: B1469465
CAS No.: 1201935-85-4
M. Wt: 157.13 g/mol
InChI Key: PQCDQLCMCVXEHN-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-4-nitro-1H-pyrazole (CAS 1201935-85-4) is a nitro-substituted pyrazole derivative with the molecular formula C₅H₇N₃O₃ and a molecular weight of 157.13 g/mol . Key structural features include:

  • A methoxy group (-OCH₃) at position 2.
  • A methyl group (-CH₃) at position 1.
  • A nitro group (-NO₂) at position 3.

The compound is stored under dry conditions at 2–8°C to ensure stability, likely due to the sensitivity of the nitro group .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O3 B1469465 3-methoxy-1-methyl-4-nitro-1H-pyrazole CAS No. 1201935-85-4

Properties

IUPAC Name

3-methoxy-1-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-7-3-4(8(9)10)5(6-7)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCDQLCMCVXEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-4-nitro-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a methoxy group at the 3-position, a methyl group at the 1-position, and a nitro group at the 4-position. The presence of these functional groups contributes to its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that may inhibit specific enzymes, particularly those involved in signaling pathways related to cancer and inflammation .
  • Receptor Modulation : Similar compounds have shown potential as modulators of estrogen receptors (ERα and ERβ), suggesting that this compound might exhibit similar properties .

Biological Activities

Research has indicated several biological activities associated with this compound, including:

  • Antitumor Activity : Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been shown to exhibit significant antiproliferative effects against melanoma and cervical cancer cells .
  • Antimicrobial Properties : Preliminary investigations suggest potential antibacterial activity against resistant strains of bacteria, addressing the urgent need for new antimicrobial agents .

Case Studies

A variety of studies have explored the biological implications of pyrazole derivatives:

  • Antiproliferative Screening : A library of pyrazole derivatives was synthesized and screened for antiproliferative activity against cancer cells. Among these, compounds structurally related to this compound showed promising results, indicating their potential as anticancer agents .
  • Enzyme Inhibition Studies : Research has highlighted the compound's ability to inhibit certain kinases involved in tumor progression, making it a candidate for further development in cancer therapeutics .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to related compounds:

CompoundAntitumor ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundModerateYesYes
3-Ethoxy-1-methyl-4-nitro-1H-pyrazoleHighModerateYes
3-Methyl-4-nitro-1H-pyrazoleLowNoNo

Scientific Research Applications

Chemical Synthesis

3-Methoxy-1-methyl-4-nitro-1H-pyrazole serves as an important intermediate in the synthesis of more complex organic compounds. Its structure allows for various chemical modifications, making it valuable in the development of new materials and pharmaceuticals.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to oxidesHydrogen peroxide, KMnO₄
Reduction Produces different amine derivativesNaBH₄, LiAlH₄
Substitution Nucleophilic substitution reactionsAlkyl halides, acyl chlorides

Biological Applications

Research indicates that this compound has potential biological activities, including antimicrobial and anticoccidial properties. Studies have shown its efficacy against various pathogens, suggesting its use as a therapeutic agent.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a significant inhibition of growth at specific concentrations, highlighting its potential as an antimicrobial agent .

Medicinal Chemistry

The compound is under investigation for its therapeutic potential in treating various diseases. Its structural features allow it to interact with biological targets effectively.

Table 2: Potential Therapeutic Targets

Target TypeMechanism of Action
Enzymes Inhibition or activation leading to altered pathways
Receptors Binding to receptors influencing cellular responses

Material Science

In material science, this compound is being explored for its role in developing new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers and other advanced materials.

Environmental Applications

The compound's stability and reactivity make it a candidate for applications in environmental chemistry, such as the degradation of pollutants or as a marker in environmental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

a) 3-Methyl-4-Nitro-1H-Pyrazole (CAS 5334-39-4)
  • Molecular Formula : C₄H₅N₃O₂.
  • Molecular Weight : 141.11 g/mol .
  • Key Differences :
    • Lacks the methoxy group at position 3.
    • Contains a hydrogen atom instead of a methyl group at position 1.
  • Implications: Reduced steric bulk compared to the target compound. Lower molecular weight may enhance solubility in non-polar solvents.
b) 3-Nitro-1-[(4-Nitrophenyl)Methyl]-1H-Pyrazole (CAS 1006499-87-1)
  • Molecular Formula : C₁₀H₈N₄O₄.
  • Molecular Weight : 248.19 g/mol .
  • Key Differences :
    • A 4-nitrophenylmethyl group replaces the methyl group at position 1.
    • Nitro group at position 3 instead of 4.
  • Higher molecular weight (248.19 vs. 157.13) reduces volatility.
c) 1-(5-Methyl-1H-Pyrazol-3-yl)-1H-1,2,3-Triazol-4-yl)Methyl Acetate
  • Key Features : Hybrid pyrazole-triazole structure with an acetate ester .
  • Demonstrates the versatility of pyrazole cores in click chemistry applications.

Key Observations :

  • Electronic Effects : The methoxy group in the target compound is electron-donating (+M effect), which may stabilize intermediates in substitution reactions compared to the electron-withdrawing nitro group in phenyl-substituted analogs .
  • Solubility : The methyl and methoxy groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to phenyl-substituted derivatives .

Preparation Methods

Starting Material Preparation

  • 1-Methylpyrazole is commonly used as a precursor, synthesized by methylation of pyrazole at the N1 position.
  • The 3-methoxy substitution can be introduced via nucleophilic substitution or methylation of a hydroxy precursor at the 3-position.

Nitration Procedure

  • Nitration is performed using nitrating agents such as fuming nitric acid, mixed acid (concentrated sulfuric acid and nitric acid), or nitric acid with acetic anhydride.
  • For selective nitration at the 4-position, controlling reaction conditions such as temperature, solvent, and reagent ratios is critical.
  • A typical method involves dissolving the methylated pyrazole in glacial acetic acid, then adding fuming nitric acid and acetic anhydride to achieve N-nitration followed by rearrangement to the 4-nitro position.

Methoxylation

  • The methoxy group at the 3-position can be introduced by reacting the corresponding 3-hydroxy derivative with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Alternatively, nucleophilic substitution of a suitable leaving group at the 3-position by methoxide ion can be employed.

Representative Synthetic Route

Step Reaction Type Reagents and Conditions Product Yield (%) Notes
1 N1-Methylation Pyrazole + methyl iodide, base (e.g., K2CO3) 1-Methylpyrazole High Standard alkylation
2 3-Hydroxylation or precursor Directed lithiation or substitution to introduce OH 3-Hydroxy-1-methylpyrazole Moderate May require protection/deprotection
3 Methoxylation Methyl iodide or dimethyl sulfate, base 3-Methoxy-1-methylpyrazole High SN2 reaction
4 Nitration Fuming nitric acid + acetic anhydride, low temp This compound Moderate Controlled nitration

Detailed Research Findings and Analysis

  • Regioselectivity: The nitration step is sensitive to conditions; uncontrolled nitration can lead to multiple nitro isomers or dinitro derivatives. Using mixed acid with controlled temperature favors mononitration at the 4-position.
  • Yield and Purity: Literature on related nitropyrazoles reports yields ranging from 16% to 74% depending on the nitration and substitution steps, with purity above 99% achievable by careful purification.
  • Reaction Conditions: Lower temperatures (-18 to 0 °C) during nitration reduce side reactions and decomposition. Solvents like glacial acetic acid or methanol are commonly used.
  • Challenges: Attempts to separate regioisomers in related pyrazole nitration reactions have sometimes failed, indicating the importance of precise control over reaction conditions to minimize isomer formation.

Comparative Table of Nitration Methods for Pyrazoles

Method Reagents Temperature Selectivity Yield (%) Notes
Fuming nitric acid + acetic anhydride Fuming HNO3 + Ac2O 0 to 25 °C High for 4-nitro Moderate Common for N-nitration and rearrangement
Mixed acid (H2SO4 + HNO3) Concentrated H2SO4 + HNO3 0 to 10 °C High for dinitro forms Lower Used for dinitration; harsher conditions
Nitric acid in glacial acetic acid HNO3 in AcOH 0 to 25 °C Moderate Moderate Mild conditions, risk of multiple nitration

Q & A

Q. What are the standard synthetic protocols for 3-methoxy-1-methyl-4-nitro-1H-pyrazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with cyclization of hydrazine derivatives with appropriate carbonyl compounds. For example, triazenylpyrazole precursors can be reacted with alkynes under copper-catalyzed conditions (e.g., CuSO₄ and sodium ascorbate in THF/H₂O at 50°C for 16 hours) to form hybrid pyrazole-triazole structures . Key optimization parameters include:

  • Catalyst loading : 10 mol% CuSO₄ improves regioselectivity.
  • Solvent system : A 1:1 THF/H₂O ratio balances solubility and reactivity.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) yields >60% purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ ~8.0–8.5 ppm for nitro group protons) confirms substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₆H₇N₃O₃ for this compound) .
  • X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonding between nitro and methoxy groups) .

Q. How can intermediates be stabilized during synthesis?

  • Low-temperature storage : Nitro-containing intermediates are light-sensitive; store at –20°C in amber vials.
  • Inert atmosphere : Use N₂ or Ar to prevent oxidation of reactive groups like amines .

Advanced Research Questions

Q. How does the nitro group influence reactivity, and what strategies mitigate side reactions?

The nitro group is highly electrophilic, making it prone to unintended reductions or substitutions. To control reactivity:

  • Protecting groups : Temporarily shield the nitro group with Boc (tert-butoxycarbonyl) during functionalization .
  • Selective reduction : Use H₂/Pd-C in ethanol at 25°C to reduce nitro to amine without affecting methoxy groups .
  • Computational modeling : DFT studies predict charge distribution, guiding regioselective modifications .

Q. What are the challenges in achieving regioselectivity during pyrazole ring functionalization?

Regioselectivity is influenced by steric and electronic factors. For example:

  • Steric hindrance : Methyl groups at position 1 direct electrophiles to position 4 .
  • Electronic effects : Nitro groups deactivate adjacent positions, favoring substitution at meta sites.
  • Experimental validation : Use competitive reactions with isotopic labeling (e.g., ¹⁵N) to track substituent placement .

Q. How can computational methods aid in predicting biological activity or material properties?

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior in material science applications .
  • ADMET profiling : Tools like SwissADME estimate pharmacokinetic properties (e.g., solubility, BBB permeability) .

Q. How do structural analogs compare in reactivity and application?

Analog Key Difference Impact on Reactivity
1-Methyl-3-phenyl-1H-pyrazolePhenyl vs. methoxy groupIncreased lipophilicity, altered H-bonding
3-Amino-1-methylpyrazoleAmino vs. nitro groupHigher nucleophilicity, prone to oxidation
5-Methyl-1-phenylpyrazole-4-carboxylic acidCarboxylic acid substituentEnhanced metal-chelating capacity

Methodological Notes

  • Contradictions in evidence : While and use similar conditions (50°C, Cu catalysis), yields vary (61% vs. 60%) due to minor reagent adjustments (e.g., sodium ascorbate vs. sodium sulfite).
  • Safety : Nitro compounds may decompose explosively under high heat; DSC analysis is recommended for thermal stability assessment .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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